molecular formula C5H7O3- B1236294 3-Methyl-2-oxobutanoate

3-Methyl-2-oxobutanoate

Cat. No. B1236294
M. Wt: 115.11 g/mol
InChI Key: QHKABHOOEWYVLI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-oxobutanoate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-methyl-2-oxobutanoic acid, arising from deprotonation of the carboxy group. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a 2-oxo monocarboxylic acid anion, an oxo fatty acid anion and a branched-chain fatty acid anion. It derives from a butyrate. It is a conjugate base of a 3-methyl-2-oxobutanoic acid.

Scientific Research Applications

1. NMR Studies in Proteins

3-Methyl-2-oxobutanoate has been utilized in nuclear magnetic resonance (NMR) studies of high molecular weight proteins. A study by Ayala et al. (2012) discusses an efficient synthetic route to produce 2-hydroxy-2-ethyl-3-oxobutanoate for the specific labeling of Ile methyl-γ(2) groups in proteins. This approach is designed to optimize magnetization transfer in large proteins between important structural probes and their corresponding backbone nuclei (Ayala et al., 2012).

2. Biosynthesis of Ethylene from Methionine

Billington, Golding, and Primrose (1979) identified 4-methylthio-2-oxobutanoate in culture fluids of various bacteria and fungi, suggesting its role as an intermediate in the biosynthesis of ethylene from methionine. Their research presents methods for identifying this compound using techniques like TLC, NMR, and mass spectroscopy (Billington, Golding & Primrose, 1979).

3. Thioacetalization Reagent

Methyl 2-(1,3-dithian-2-ylidene)-3-oxobutanoate, a derivative of 3-oxobutanoate, has been investigated as a nonthiolic, odorless, and practical thioacetalization reagent. Ran et al. (2005) demonstrated its effectiveness in converting a range of aldehydes and ketones into corresponding dithioacetals (Ran et al., 2005).

4. Synthesis of Chiral Intermediates

Studies have shown the synthesis of specific chiral intermediates like Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, an important component in the production of certain pharmaceuticals. Zhang Xingxian (2012) describes a synthesis process starting from L-aspartic acid, highlighting its potential in drug development (Zhang Xingxian, 2012).

5. Enantioselective Reduction by Fungi

Fungal species like Penicillium purpurogenum have been used to reduce ethyl 2-methyl 3-oxobutanoate to its corresponding alcohols. Iwamoto et al. (2000) observed a high diastereomer ratio and enantiomeric excess in these reductions, indicating the potential for precise stereochemical control in microbial reductions (Iwamoto et al., 2000).

properties

Product Name

3-Methyl-2-oxobutanoate

Molecular Formula

C5H7O3-

Molecular Weight

115.11 g/mol

IUPAC Name

3-methyl-2-oxobutanoate

InChI

InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h3H,1-2H3,(H,7,8)/p-1

InChI Key

QHKABHOOEWYVLI-UHFFFAOYSA-M

SMILES

CC(C)C(=O)C(=O)[O-]

Canonical SMILES

CC(C)C(=O)C(=O)[O-]

synonyms

2-ketoisovalerate
2-oxoisovalerate
3-methyl-2-oxobutanoate
3-methyl-2-oxobutyrate
alpha-keto-isovaleric acid
alpha-ketoisopentanoic acid
alpha-ketoisovalerate
alpha-ketoisovalerate, calcium salt
alpha-ketoisovalerate, sodium salt
alpha-ketoisovaleric acid
alpha-ketovaline
alpha-oxoisovalerate
calcium ketovaline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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